6-chloro-4-oxo-N-[(2Z)-5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4H-chromene-2-carboxamide
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Overview
Description
6-chloro-4-oxo-N-[(2Z)-5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a chromene core, a thiadiazole ring, and a carboxamide group, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 6-chloro-4-oxo-N-[(2Z)-5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Chromene Core: This can be achieved through cyclization reactions involving appropriate starting materials such as salicylaldehyde derivatives.
Introduction of the Thiadiazole Ring: This step involves the formation of the thiadiazole ring, which can be synthesized from thiosemicarbazide and appropriate aldehydes or ketones.
Coupling Reactions: The final step involves coupling the chromene core with the thiadiazole ring and introducing the carboxamide group under specific reaction conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.
Industrial production methods would require optimization of these steps to ensure high yield and purity, often involving the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
6-chloro-4-oxo-N-[(2Z)-5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.
Substitution: The chloro group in the chromene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-chloro-4-oxo-N-[(2Z)-5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-chloro-4-oxo-N-[(2Z)-5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to disruption of cellular processes. For example, it may inhibit DNA synthesis or interfere with cell signaling pathways, resulting in cell death or growth inhibition.
Comparison with Similar Compounds
Similar compounds to 6-chloro-4-oxo-N-[(2Z)-5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4H-chromene-2-carboxamide include:
6-chloro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid: This compound shares the chromene core and chloro substituent but lacks the thiadiazole ring and carboxamide group.
Imidazole derivatives: These compounds contain a five-membered ring with nitrogen atoms and exhibit a broad range of biological activities.
Quinoline derivatives: These compounds have a bicyclic structure with nitrogen and are known for their antimicrobial and anticancer properties.
The uniqueness of this compound lies in its combination of the chromene core, thiadiazole ring, and carboxamide group, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C15H10ClN3O3S2 |
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Molecular Weight |
379.8 g/mol |
IUPAC Name |
6-chloro-4-oxo-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)chromene-2-carboxamide |
InChI |
InChI=1S/C15H10ClN3O3S2/c1-2-5-23-15-19-18-14(24-15)17-13(21)12-7-10(20)9-6-8(16)3-4-11(9)22-12/h2-4,6-7H,1,5H2,(H,17,18,21) |
InChI Key |
HIXMYHKMCBCPKN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC1=NN=C(S1)NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl |
Origin of Product |
United States |
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